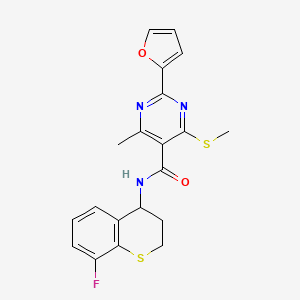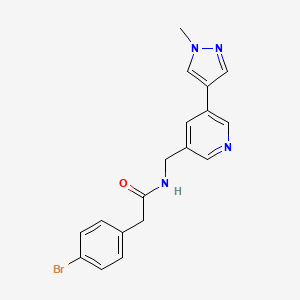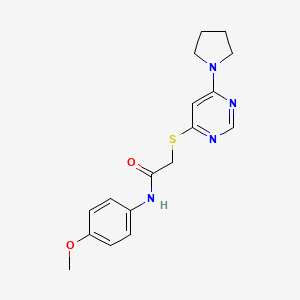
N-(2-chlorophenyl)-2-(2-morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)-2-(2-morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as C646 and is a potent and selective inhibitor of the histone acetyltransferase (HAT) enzyme.
Mécanisme D'action
C646 works by selectively inhibiting the activity of the N-(2-chlorophenyl)-2-(2-morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxamide enzyme, which is responsible for adding acetyl groups to histone proteins. This process plays a crucial role in gene expression and is often dysregulated in cancer cells. By blocking the activity of the this compound enzyme, C646 can prevent the expression of genes that are critical for cancer cell growth and survival.
Biochemical and Physiological Effects:
C646 has been shown to have several biochemical and physiological effects. Studies have shown that C646 can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and reduce inflammation. C646 has also been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using C646 in lab experiments is its high selectivity for the N-(2-chlorophenyl)-2-(2-morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxamide enzyme. This makes it a valuable tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using C646 is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several potential future directions for research on C646. One area of interest is the development of more potent and selective inhibitors of the N-(2-chlorophenyl)-2-(2-morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxamide enzyme. Another area of research is the development of novel drug delivery systems that can improve the solubility and bioavailability of C646. Additionally, further studies are needed to investigate the potential applications of C646 in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.
Méthodes De Synthèse
The synthesis of C646 involves a multi-step process that starts with the preparation of 2-chlorobenzoic acid, which is then converted to 2-chloro-N-(2-chlorophenyl)acetamide. This compound is then reacted with 2-(4-morpholinyl)-4-pyridinecarboxaldehyde to form N-(2-chlorophenyl)-2-(2-morpholin-4-ylpyridin-4-yl)acetamide. The final step involves the conversion of this compound to C646 by reacting it with thiosemicarbazide and phosphorus oxychloride.
Applications De Recherche Scientifique
C646 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in cancer research. Studies have shown that C646 can inhibit the growth of cancer cells by blocking the activity of the N-(2-chlorophenyl)-2-(2-morpholin-4-ylpyridin-4-yl)-1,3-thiazole-4-carboxamide enzyme, which is known to play a crucial role in cancer progression. C646 has also been shown to have potential applications in the treatment of inflammatory diseases, neurodegenerative disorders, and viral infections.
Propriétés
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-cyclopentyl-1-methylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26ClN5O3S/c1-24-14-18(19(27)22-16-4-2-3-5-16)20(23-24)30(28,29)26-12-10-25(11-13-26)17-8-6-15(21)7-9-17/h6-9,14,16H,2-5,10-13H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLTVIMGARAVAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl trans-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2457199.png)

![N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B2457201.png)


![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2457210.png)


![2-Chloro-3-[(4-methoxyphenyl)amino]cyclohex-2-en-1-one](/img/structure/B2457213.png)


![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(3-pyridinyl)pyrimidine](/img/structure/B2457219.png)
![17,18-Dichloro-3,13-diethyl-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B2457220.png)
![3-(4-Chlorophenyl)-2-{4-[5-(2,4-dichlorophenyl)-2-furyl]-1,3-thiazol-2-yl}acrylonitrile](/img/structure/B2457221.png)